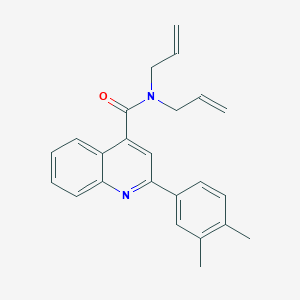![molecular formula C21H24BrN3O4 B11119230 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethoxyphenyl)butanamide](/img/structure/B11119230.png)
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a bromo-substituted phenoxy group, and an ethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the bromo-substituted phenoxy group: This can be achieved through nucleophilic substitution reactions.
Coupling with the ethoxyphenyl moiety: This step may involve the use of coupling reagents and catalysts to form the final product.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and phenoxy groups may enable it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other hydrazone derivatives: These compounds share the hydrazone linkage but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C21H24BrN3O4 |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C21H24BrN3O4/c1-4-28-18-8-6-17(7-9-18)23-20(26)12-15(3)24-25-21(27)13-29-19-10-5-16(22)11-14(19)2/h5-11H,4,12-13H2,1-3H3,(H,23,26)(H,25,27)/b24-15+ |
Clé InChI |
FEONPMLCZFSICK-BUVRLJJBSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C=C2)Br)C)/C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=C(C=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(3-methoxyphenyl)imino]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11119151.png)
![2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11119153.png)

![N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B11119170.png)

![1-(4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11119196.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B11119201.png)
![1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119202.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119214.png)

![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11119227.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119235.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119245.png)
![N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11119251.png)
